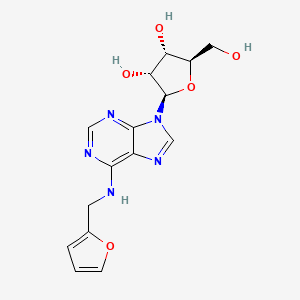

Furfuryladenosine

説明

Contextualization of Kinetin (B1673648) Riboside within Cytokinin Biology

Cytokinins are a class of plant hormones derived from adenine, known for their crucial roles in regulating cell division, differentiation, and various developmental processes in plants. Kinetin (6-furfurylaminopurine) was the first cytokinin identified, initially discovered as a compound that promoted cell division in tobacco tissue cultures. biologydiscussion.comoup.comresearchgate.net While kinetin was initially considered synthetic, substances exhibiting kinetin-like activity have since been isolated from various higher plants, leading to their collective classification as cytokinins. biologydiscussion.com

Kinetin riboside is a ribosylated form of kinetin, where a ribose sugar is attached to the N9 position of the purine (B94841) ring. biologydiscussion.com Cytokinins commonly exist in plants as free bases, ribosides, ribotides, and glucosides. nih.gov The free base forms of cytokinins are generally regarded as the biologically active molecules that interact directly with cytokinin receptors. nih.gov Cytokinin ribosides, including kinetin riboside, are often present in abundance in plant tissues and have shown activity in various bioassays, leading to debate about whether they possess genuine intrinsic cytokinin activity or primarily serve as transport or storage forms that are converted to the active free bases upon removal of the ribose residue. nih.govd-nb.info Current evidence largely supports the view that free bases are the primary biologically active forms, and ribosides become active after the ribose residue is removed. nih.govd-nb.info Despite this, ribosides are considered an important cellular source of active cytokinins due to their high concentrations in tissues with high cytokinin activity. d-nb.info

Historical Perspectives on the Identification of Kinetin Riboside in Biological Systems

Kinetin was first isolated and identified in 1955 from autoclaved herring sperm DNA, recognized as an artifactual rearrangement product of the autoclaving process. oup.comresearchgate.net This discovery was significant as it provided a synthetic compound with potent cell division-inducing activity, contributing to the development of synthetic plant tissue culture media. oup.com

The identification of kinetin riboside in biological systems followed later. It was initially identified as a naturally occurring conjugate in coconut water. researchgate.netmdpi.comdr-martins.com This finding was significant because kinetin itself was initially thought to be purely synthetic. The detection of kinetin and kinetin riboside in coconut water, a natural plant material known for its growth-promoting properties, provided evidence for their natural occurrence. researchgate.netdr-martins.com Sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), high performance liquid chromatography (HPLC), and capillary electrophoresis, were developed and employed to identify and quantify kinetin and kinetin riboside in biological samples like coconut water extracts. researchgate.netdr-martins.com

Significance of Kinetin Riboside in Interdisciplinary Research Domains

Kinetin riboside's biological properties have led to its investigation across various interdisciplinary research domains, extending beyond traditional plant biology into areas such as cellular biology and medicine.

In cellular research, kinetin riboside has been studied for its effects on cell proliferation and apoptosis in both plant and animal cells. researchgate.net Research has indicated that kinetin riboside can inhibit the growth of various human cancer cell lines and induce apoptosis. researchgate.netnih.govnih.govresearchgate.net Studies have explored its cytotoxic effects on plant and animal tumor cells. For instance, it has been shown to induce apoptosis in HeLa cells and mouse melanoma B16F-10 cells, disrupting mitochondrial membrane potential, inducing cytochrome c release, and activating caspase-3. nih.govresearchgate.netmedchemexpress.com It has also been observed to inhibit the proliferation of HCT-15 human colon cancer cells with an IC50 of 2.5 μM. medchemexpress.com In human hepatoma HepG2 cells, kinetin riboside has been shown to inhibit growth by causing G2/M cell cycle arrest and inducing cell death, potentially by interfering with mitochondrial components. nih.govresearchgate.netrsc.org Research in human prostate cell lines suggests that kinetin riboside may inhibit epithelial-mesenchymal transition (EMT), a process linked to cancer metastasis and therapy resistance. nih.gov It has been proposed as a factor for regulating signaling pathways involved in inhibiting the development of aggressive forms of prostate cancer. nih.gov

Furthermore, kinetin riboside has shown potential in the context of neurodegenerative diseases. Recent research suggests that kinetin riboside and its ProTides can activate PTEN-induced putative kinase 1 (PINK1), a protein associated with Parkinson's disease, independently of mitochondrial depolarization. acs.org This highlights the potential of modified nucleosides like kinetin riboside as therapeutic agents for neurodegenerative conditions. acs.org

While kinetin itself has been explored for its antioxidant properties and potential anti-aging effects, the research on kinetin riboside primarily focuses on its cellular regulatory activities, particularly in the context of cell growth inhibition and apoptosis induction in various cell types. mdpi.complos.orgresearchgate.net The distinct biological activities observed for kinetin riboside compared to its free base, kinetin, underscore the importance of the ribose moiety in mediating specific cellular responses and highlight its significance in interdisciplinary research aimed at understanding fundamental cellular processes and exploring potential therapeutic applications.

Here is a summary of some research findings on the effects of Kinetin Riboside on various cell lines:

| Cell Line | Organism | Effect | Reference |

| Human cancer cell lines | Human | Inhibits proliferation, induces apoptosis. | researchgate.netnih.govnih.govresearchgate.net |

| Plant tumor cells | Plant | Cytotoxic effects. | |

| Animal tumor cells | Animal | Cytotoxic effects. | |

| HeLa cells | Human | Induces apoptosis, disrupts mitochondrial membrane potential, releases cytochrome c, activates caspase-3. | nih.govresearchgate.netmedchemexpress.com |

| Mouse melanoma B16F-10 cells | Mouse | Induces apoptosis, disrupts mitochondrial membrane potential, releases cytochrome c, activates caspase-3. | researchgate.netmedchemexpress.com |

| HCT-15 cells | Human | Inhibits proliferation (IC50 = 2.5 μM). | medchemexpress.com |

| HepG2 cells | Human | Inhibits growth, causes G2/M arrest, induces cell death, interferes with mitochondria. | nih.govresearchgate.netrsc.org |

| Human prostate cell lines | Human | Inhibits growth (cancer cells more sensitive than normal), decreases p-Akt, downregulates Bcl-2, upregulates Bax, re-expresses E-cadherin, alters cell migration, inhibits EMT. | nih.gov |

| Human skin fibroblast CCL-116 | Human | Resistant to KR, no significant changes in Bad, Bcl-X(L), cleaved PARP. | researchgate.net |

| Bovine primary fibroblast cells | Bovine | Resistant to KR, no significant changes in Bad, Bcl-X(L), cleaved PARP. | researchgate.net |

| Human Myeloma cells | Human | Suppresses CCND2 transcription, suppresses cyclin D1 and D2 protein expression, causes cell cycle arrest, induces apoptosis, inhibits myeloma growth in xenografted mice. | nih.govjci.org |

Structure

3D Structure

特性

IUPAC Name |

2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGLGYNQQSIUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-47-0 | |

| Record name | Kinetin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activities and Cellular Responses Mediated by Kinetin Riboside

Regulation of Cell Proliferation and Apoptosis

The antiproliferative effects of kinetin (B1673648) riboside are closely linked to its ability to modulate the cell cycle and induce apoptosis nih.govjci.org. Studies have shown that KR can trigger cell death and suppress tumor growth in various models medchemexpress.comresearchgate.netnih.gov.

Mechanisms of Cell Cycle Perturbation by Kinetin Riboside

Kinetin riboside influences the progression of the cell cycle, leading to disruptions that can impede cell proliferation jci.org.

Induction of G2/M Phase Arrest by Kinetin Riboside

Kinetin riboside has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, such as human hepatoma HepG2 cells nih.gov. This arrest is characterized by an increased population of cells in the G2/M phase and a corresponding decrease in the G1 phase . In MiaPaCa-2 cells, treatment with kinetin riboside led to a significant accumulation of cells in G2/M starting at 24 hours of exposure, with complete depletion of cells undergoing mitosis after 72 hours nih.gov.

Table 1: Effect of Kinetin Riboside on Cell Cycle Distribution in HepG2 Cells

| Kinetin Riboside Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Data not available in source | Data not available in source | Data not available in source |

| Various doses | Decreased | Data not available in source | Increased |

Attenuation of G1 to S Phase Transition by Kinetin Riboside

In addition to G2/M arrest, kinetin riboside can also attenuate the transition from the G1 to the S phase of the cell cycle jci.org. This effect is likely a consequence of KR's ability to interfere with key components involved in cell cycle progression . In multiple myeloma cells, kinetin riboside inhibits cell-cycle transit from G0/G1 to S-phase, causing the fraction of cells entering S-phase to fall significantly within 20 hours jci.org. This is associated with the rapid suppression of cyclin D1 and D2 protein expression, which are crucial for G1 to S phase progression jci.orgnih.gov.

Apoptotic Induction Pathways by Kinetin Riboside

Kinetin riboside stimulates apoptosis through several pathways, with a strong emphasis on the intrinsic, mitochondrial-dependent route scinews.uznih.govresearchgate.netnih.gov.

Mitochondrial-Dependent Apoptosis via Kinetin Riboside

A primary mechanism by which kinetin riboside induces apoptosis is through the mitochondrial pathway researchgate.netnih.govresearchgate.net. KR treatment disrupts the mitochondrial membrane potential, a critical event in initiating this pathway medchemexpress.comresearchgate.netresearchgate.net. This disruption leads to the release of cytochrome c from the mitochondria into the cytosol nih.govmedchemexpress.comresearchgate.netresearchgate.netresearchgate.net. The increased cytosolic level of cytochrome c is a key step in activating the caspase cascade that culminates in apoptosis scinews.uznih.govresearchgate.net. Furthermore, KR exposure has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the proapoptotic protein Bax in both normal and cancer cell lines, further promoting the mitochondrial pathway of apoptosis scinews.uznih.govresearchgate.net.

Table 2: Effects of Kinetin Riboside on Apoptotic Proteins

| Protein | Effect of Kinetin Riboside Treatment | Observed in Cell Lines |

| Bcl-2 (anti-apoptotic) | Downregulated | Normal and cancer cells scinews.uznih.govresearchgate.net |

| Bax (proapoptotic) | Upregulated | Normal and cancer cells scinews.uznih.govresearchgate.net |

| Cytochrome c | Increased in cytosol | Normal and cancer cells scinews.uznih.govresearchgate.net |

Kinetin Riboside-Mediated Caspase Activation

Activation of caspases, a family of cysteine proteases, is central to the execution phase of apoptosis scinews.uz. Kinetin riboside treatment leads to the activation of caspases, particularly caspase-3, which is a key executioner caspase scinews.uznih.govmedchemexpress.comresearchgate.netnih.gov. Increased activity of caspases, including caspase-3, has been observed mainly in cancer cells treated with KR scinews.uznih.gov. The activation of caspase-3 by KR is linked to the release of cytochrome c from mitochondria medchemexpress.comresearchgate.netresearchgate.netresearchgate.net. Additionally, the expression of procaspase-9 and its active form are elevated upon KR treatment, indicating the involvement of the initiator caspase-9, which is part of the mitochondrial apoptotic pathway scinews.uznih.govjci.org. In contrast, no significant effect of KR on caspase-8 expression has been noted, suggesting that the extrinsic, death receptor-mediated apoptotic pathway may not be the primary route of KR-induced apoptosis scinews.uznih.gov.

Modulation of Bcl-2 Family Proteins by Kinetin Riboside

Kinetin riboside influences the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family, which are key regulators of the intrinsic mitochondrial apoptosis pathway frontiersin.orgnih.govaacrjournals.orgfrontiersin.orgnih.gov. Studies have shown that exposure to kinetin riboside leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax medchemexpress.comresearchgate.netnih.govnih.gov. This modulation of the Bcl-2 family proteins contributes to the disruption of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, particularly caspase-3, ultimately triggering apoptosis medchemexpress.comnih.govnih.govsigmaaldrich.comresearchgate.net.

Data on the modulation of Bcl-2 family proteins by kinetin riboside:

| Protein | Effect of Kinetin Riboside Exposure | Reference |

| Bcl-2 | Downregulation | medchemexpress.comresearchgate.netnih.govnih.gov |

| Bax | Upregulation | researchgate.netnih.gov |

| Bad | Upregulation | medchemexpress.comnih.gov |

| Bcl-X(L) | No significant change (in some non-malignant cells) | nih.gov |

Differential Cellular Responses to Kinetin Riboside Exposure

The effects of kinetin riboside can vary depending on the cell type, with differential responses observed between cancer and non-malignant cells scinews.uznih.gov.

Response in Human Cancer Cell Lines (e.g., HepG2, HCT-15, HeLa, Myeloma)

Kinetin riboside exhibits antiproliferative and apoptogenic activity against a variety of human cancer cell lines medchemexpress.comresearchgate.net.

HCT-15 (human colon cancer cells): Kinetin riboside inhibits the proliferation of HCT-15 cells in a dose-dependent manner, with an IC50 of 2.5 μM medchemexpress.comresearchgate.net.

HeLa (cervical cancer cells): Kinetin riboside induces apoptosis in HeLa cells medchemexpress.comnih.govsigmaaldrich.comresearchgate.net. This involves the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 medchemexpress.comsigmaaldrich.comresearchgate.net.

HepG2 (human hepatoma cells): Kinetin riboside inhibits the growth of HepG2 cells by inducing G2/M cell cycle arrest and cell death. However, significant activation of active caspase-3 was not consistently observed in HepG2 cells treated with kinetin riboside, suggesting that the cell death may involve a network of proteins related to cell death and electron transport nih.gov.

Myeloma cells: Kinetin riboside has shown preclinical antimyeloma activity. It induces marked suppression of CCND2 transcription and rapidly suppresses cyclin D1 and D2 protein expression in primary myeloma cells and tumor lines, leading to cell-cycle arrest and selective apoptosis researchgate.netnih.govtheses.cz. It has demonstrated selective activity against CD138+ myeloma cells compared to non-malignant hematopoietic cells google.com.

Data on Kinetin Riboside Effects on Cancer Cell Lines:

| Cell Line Type | Example Cell Line | Observed Effect(s) | Reference |

| Colon Cancer | HCT-15 | Proliferation inhibition (IC50 = 2.5 μM) | medchemexpress.comresearchgate.net |

| Cervical Cancer | HeLa | Apoptosis induction, mitochondrial membrane potential disruption, cytochrome c release, caspase-3 activation | medchemexpress.comnih.govsigmaaldrich.comresearchgate.net |

| Hepatoma | HepG2 | Growth inhibition, G2/M cell cycle arrest, cell death (caspase-3 activation not consistently observed) | nih.gov |

| Multiple Myeloma | Various Myeloma Lines | Suppression of cyclin D1/D2, cell-cycle arrest, selective apoptosis | researchgate.netnih.govtheses.czgoogle.com |

| Mouse Melanoma | B16F-10 | Apoptosis induction, mitochondrial pathway involvement | medchemexpress.comnih.govsigmaaldrich.comresearchgate.net |

Kinetin Riboside Effects on Non-Malignant Cell Viability

In contrast to its effects on cancer cells, non-malignant cells appear to be less sensitive to kinetin riboside scinews.uznih.gov. For instance, human skin fibroblast CCL-116 and bovine primary fibroblast cells have shown resistance to kinetin riboside, with no significant changes in certain apoptotic markers like Bcl-X(L) and cleaved PARP observed nih.gov. While kinetin riboside can inhibit the growth of normal cells, this effect is strongly dependent on the cell type, and non-malignant cells are generally less affected than their cancer counterparts scinews.uznih.gov. For example, at concentrations where breast cancer cell viability significantly decreased, the effect on normal breast cells (184A1) was minimal scinews.uz.

Context-Dependent Toxicity of Kinetin Riboside (e.g., myoblasts)

The toxicity of kinetin riboside can be context-dependent. While kinetin (the base form) has been shown to stimulate the differentiation of C2C12 myoblasts into myotubes, kinetin riboside itself has been reported to show toxicity in C2C12 myoblasts nih.gov. This contrasts with the pro-myogenic function observed with kinetin and highlights a differential effect between the base and riboside forms in this specific cell type nih.gov.

Molecular Mechanisms of Kinetin Riboside Action

Kinetin (B1673648) Riboside Interactions with Intracellular Signaling Pathways

Kinetin riboside has been identified as an antagonist of certain intracellular signaling pathways, most notably those involved in cell cycle control and cell survival. nih.govjmb.or.krnih.govresearchgate.net Its actions involve the modulation of protein expression and the repression of gene transcription downstream of these pathways.

Modulation of Cyclin D Expression and Cell Cycle Progression by Kinetin Riboside

A significant mechanism of action for kinetin riboside involves its ability to suppress the expression of cyclin D proteins, specifically cyclin D1 (CCND1) and cyclin D2 (CCND2). nih.govnih.govjci.orgresearchgate.net Cyclin D proteins are crucial regulators of the G1-S phase transition in the cell cycle, forming complexes with cyclin-dependent kinases (CDK4 and CDK6) to promote cell cycle progression. By reducing cyclin D levels, kinetin riboside induces cell cycle arrest. nih.govnih.govjci.org

Studies have shown that kinetin riboside treatment leads to a rapid suppression of cyclin D1 and D2 protein expression in various cell lines, including human myeloma cells. nih.govnih.govresearchgate.net This suppression is associated with a decrease in the fraction of cells entering the S-phase and a corresponding increase in cells in the G0/G1 phase, indicating a G0/G1 cell cycle arrest. jci.org The observed cell cycle arrest is a direct consequence of cyclin D suppression, as re-expression of cyclin D1 or D2 can overcome the kinetin riboside-induced arrest. jci.org

Transcriptional Repression of CCND1 and CCND2 by Kinetin Riboside

The reduction in cyclin D1 and D2 protein levels is primarily due to the transcriptional repression of their encoding genes, CCND1 and CCND2, by kinetin riboside. nih.govnih.govresearchgate.net Kinetin riboside has been shown to induce marked suppression of CCND2 transcription. nih.govnih.gov Furthermore, it blocks the trans-activation of CCND2 driven by various oncogenes and the cis-activation of translocated CCND1. nih.govnih.govresearchgate.netgoogle.comjci.org This suggests that kinetin riboside induces an overriding repressor activity that can counteract multiple oncogenic pathways targeting cyclin D genes. nih.govnih.govresearchgate.netgoogle.comjci.org

Data from studies using reporter constructs have demonstrated that kinetin riboside inhibits transcription from the CCND2 promoter. nih.gov It can block CCND2 trans-activation induced by factors such as cAMP or regulatory phosphoproteins. nih.govjci.orggoogle.com

Upregulation of CREM Isoforms by Kinetin Riboside

A key molecular event contributing to the transcriptional repression of CCND1 and CCND2 by kinetin riboside is the upregulation of transcription repressor isoforms of the cAMP-response element modulator (CREM). nih.govnih.govresearchgate.netjci.orggoogle.comgoogle.comgoogle.com Gene expression profiling studies have revealed that kinetin riboside rapidly induces the expression of CREM, specifically upregulating repressor isoforms such as ICER1 and CREM1α. nih.govgoogle.comgoogle.com These repressor isoforms are predicted to block the cAMP-response element (CRE), which is present in the promoter regions of both CCND1 and CCND2 genes. google.comgoogle.com This upregulation of CREM repressors provides a mechanistic explanation for how kinetin riboside can suppress the transcription of cyclin D genes. nih.govnih.govresearchgate.netjci.orggoogle.comgoogle.comgoogle.com

Interference with Wnt/β-Catenin Signaling by Kinetin Riboside

Kinetin riboside has also been identified as an antagonist of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer. nih.govjmb.or.krnih.govkoreascience.krresearchgate.net This interference contributes to its antiproliferative and apoptogenic activities. nih.govjmb.or.krnih.gov

Kinetin Riboside-Induced β-Catenin Degradation

A primary mechanism by which kinetin riboside interferes with Wnt/β-catenin signaling is by promoting the degradation of intracellular β-catenin. nih.govjmb.or.krnih.govkoreascience.kr β-catenin is a key component of this pathway, and its intracellular levels are tightly regulated by a proteasomal degradation pathway. koreascience.kr Kinetin riboside accelerates the degradation of β-catenin via this proteasomal pathway. nih.govjmb.or.krnih.govkoreascience.kr

Interestingly, studies have shown that kinetin riboside-mediated β-catenin degradation occurs via a mechanism that appears to be independent of GSK-3β, a kinase typically involved in the phosphorylation of β-catenin for degradation within the canonical Wnt pathway destruction complex. nih.govkoreascience.kr This suggests a distinct mechanism of β-catenin degradation induced by kinetin riboside. Treatment with a proteasome inhibitor can nullify the kinetin riboside-mediated β-catenin degradation, confirming the involvement of the proteasome. nih.gov

Data from Western blotting experiments illustrate the decrease in β-catenin protein levels in colorectal cancer cells upon treatment with increasing concentrations of kinetin riboside. researchgate.net

| Kinetin Riboside Concentration (µM) | Relative β-Catenin Level (Normalized to β-actin) |

| 0 (DMSO Control) | 1.00 ± 0.00 |

| 10 | Decreased |

| 20 | Further Decreased |

| 40 | Significantly Decreased |

Note: Data is illustrative based on descriptions in source researchgate.net. Specific numerical values and statistical significance are dependent on the experimental conditions and cell line used.

Repression of β-Catenin/TCF-Dependent Gene Expression by Kinetin Riboside

The degradation of β-catenin induced by kinetin riboside leads to a reduction in the levels of nuclear β-catenin. Since nuclear β-catenin forms complexes with T-cell factor (TCF)/lymphocyte enhancer factor (LEF) transcription factors to activate the expression of target genes, the decrease in β-catenin results in the repression of β-catenin/TCF-dependent gene expression. nih.govjmb.or.krnih.govkoreascience.kr

Key target genes of the Wnt/β-catenin pathway include c-Myc and cyclin D1. nih.govjmb.or.krnih.govkoreascience.kr Kinetin riboside has been shown to repress the expression of both c-Myc and cyclin D1 in colorectal cancer cells. nih.govjmb.or.krnih.govresearchgate.net This repression of genes involved in cell proliferation and survival contributes to the antiproliferative effects of kinetin riboside. nih.govjmb.or.krnih.gov

Data from studies using a β-catenin-responsive transcription (CRT) reporter system demonstrate that kinetin riboside suppresses CRT in a dose-dependent manner. nih.govjmb.or.krnih.govresearchgate.net This further supports its role as an antagonist of the Wnt/β-catenin pathway. nih.govjmb.or.krnih.govresearchgate.net

| Kinetin Riboside Concentration (µM) | Relative Luciferase Activity (Wnt3a-CM treated) |

| 0 (DMSO Control) | 1.00 ± 0.00 |

| 10 | Decreased |

| 20 | Further Decreased |

| 40 | Significantly Decreased |

Note: Data is illustrative based on descriptions in source nih.govresearchgate.net. Specific numerical values and statistical significance are dependent on the experimental conditions and cell line used.

Activation of PTEN-Induced Putative Kinase 1 (PINK1) by Kinetin Riboside

PTEN-Induced Putative Kinase 1 (PINK1) is a crucial mitochondrial serine/threonine kinase involved in the quality control pathway of mitophagy. Mutations in PINK1 are associated with early-onset Parkinson's disease nih.govwikipedia.org. Consequently, there is significant interest in identifying small molecules that can activate or enhance PINK1 kinase activity acs.orgnih.gov. Kinetin riboside and its prodrugs have been identified as activators of PINK1 wikipedia.orgnih.gov.

Studies have shown that kinetin riboside can activate PINK1 in cells nih.gov. The mechanism by which kinetin activates PINK1 involves its intracellular conversion through a series of metabolic steps to kinetin riboside triphosphate (KTP) nih.govnih.gov. KTP is proposed to act as a PINK1 ATP-neosubstrate, effectively substituting for ATP in the kinase reaction and thereby activating PINK1 nih.govnih.gov. This metabolic conversion highlights the importance of cellular kinases, such as adenosine (B11128) kinase (ADK), in phosphorylating kinetin riboside to its active nucleotide form nih.gov. Research indicates that inhibiting ADK can suppress the cytotoxic effects of kinetin riboside, suggesting that its bioactivation to the nucleotide form is essential for its cellular activities, including PINK1 activation nih.gov.

Unlike the activation of PINK1 by mitochondrial depolarizing agents like CCCP (carbonyl cyanide m-chlorophenylhydrazone), which is dependent on mitochondrial membrane potential dissipation, kinetin riboside and its ProTides can activate PINK1 independently of mitochondrial depolarization acs.orgnih.gov. This suggests a distinct mechanism of action for kinetin riboside compared to conventional PINK1 activators that rely on mitochondrial dysfunction for PINK1 stabilization and activation nih.govacs.org.

To address potential limitations in the cellular uptake and metabolism of nucleosides like kinetin riboside, ProTide technology has been applied cardiff.ac.uk. ProTides are prodrugs designed to improve the delivery of nucleotide monophosphates into cells cardiff.ac.uk. Kinetin riboside ProTides have been synthesized and evaluated for their ability to activate PINK1 acs.orgnih.gov. These ProTides are designed to be taken up by cells and subsequently cleaved by intracellular enzymes to release the kinetin riboside monophosphate, which can then be further phosphorylated to the active triphosphate cardiff.ac.uk.

Studies have demonstrated that kinetin riboside ProTides can effectively activate PINK1 in cells, often showing superior activation compared to the parent nucleobase kinetin acs.orgcardiff.ac.uk. The activation of PINK1 by these ProTides suggests that they are successfully metabolized intracellularly to yield the active kinetin riboside nucleotide nih.gov. The potency of different kinetin riboside ProTides can vary depending on their structural modifications, such as the nature of the ester group acs.orgnih.gov. This research highlights the potential of kinetin riboside ProTides as a strategy to enhance PINK1 activation for potential therapeutic applications acs.orgnih.gov.

Kinetin Riboside-Mediated PINK1 Activation Mechanism

Kinetin Riboside and Mitochondrial Homeostasis

Beyond its interaction with PINK1, kinetin riboside has been shown to influence various aspects of mitochondrial homeostasis, particularly in cancer cells. These effects contribute to its observed antiproliferative and apoptogenic activities nih.govnih.gov.

Kinetin riboside has been reported to disrupt the mitochondrial membrane potential (ΔΨm) in cancer cells nih.govresearchgate.netaacrjournals.orgresearchgate.net. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and is often associated with the initiation of apoptosis researchgate.netresearchgate.net. Studies using techniques like flow cytometry with voltage-sensitive dyes such as JC-1 have demonstrated a significant increase in mitochondrial membrane depolarization in cells treated with kinetin riboside researchgate.net. This disruption of ΔΨm is linked to the release of cytochrome c from the mitochondria into the cytosol, a critical step in activating the caspase-dependent apoptotic pathway nih.govresearchgate.net.

Kinetin riboside has been shown to induce a rapid and significant depletion of intracellular ATP levels in human cancer cell lines nih.govnih.govaacrjournals.org. This energy crisis is considered an important causative factor in kinetin riboside-induced cytotoxicity nih.govnih.gov. The depletion of ATP suggests interference with cellular energy metabolism, potentially impacting processes like oxidative phosphorylation researchgate.net.

Kinetin riboside and its derivatives have been shown to interfere with the redox status of cancer cells researchgate.netdntb.gov.uanih.govichb.plcam.ac.uk. Cancer cells often exhibit elevated basal levels of reactive oxygen species (ROS), which can support their survival and contribute to drug resistance researchgate.netnih.gov. Kinetin riboside can induce the generation of ROS and cause oxidative stress (OS) aacrjournals.orgresearchgate.netdntb.gov.uanih.gov. This oxidative imbalance can lead to lipid peroxidation and ultimately contribute to apoptosis researchgate.netnih.gov.

The vulnerability of cancer cells to kinetin riboside-induced oxidative stress can be dependent on their antioxidant capacity researchgate.netnih.gov. By modulating the cellular redox environment and pushing cells beyond their redox threshold, kinetin riboside can make them more sensitive to cell death researchgate.netnih.govcam.ac.uk. This suggests that targeting the redox balance in cancer cells is one of the mechanisms by which kinetin riboside exerts its effects researchgate.netnih.gov. Forcing cancer cells to rely more on oxidative phosphorylation, for example by culturing them in a galactose environment instead of glucose, can increase their sensitivity to kinetin riboside and enhance apoptosis, further highlighting the link between mitochondrial function, redox status, and kinetin riboside activity researchgate.net.

Data Table: Summary of Kinetin Riboside Effects on Mitochondrial Homeostasis

| Effect | Observation | Cell Lines Studied | Key Assays/Findings | Source(s) |

| Disruption of Mitochondrial Membrane Potential | Significant increase in depolarization | HeLa, Mouse melanoma B16F-10, HL-60, HepG2 | Flow cytometry (JC-1 dye), Release of cytochrome c | nih.govresearchgate.netaacrjournals.orgresearchgate.net |

| Depletion of Cellular ATP Levels | Rapid and massive decrease in intracellular ATP | MiaPaCa-2, A375, HL-60, HepG2, various cancer lines | Measurement of intracellular ATP content | nih.govnih.govaacrjournals.org |

| Induction of Genotoxic Stress | DNA damage observed | MiaPaCa-2, A375, various cancer lines | Alkaline comet assay, Upregulation of DNA damage response genes (CDKN1A, HMOX1, DDIT3, GADD45A) | nih.govnih.gov |

| Influence on Redox Status | Induction of ROS generation and oxidative stress | T98G, HepG2, various cancer lines | Measurement of ROS levels, Assessment of lipid peroxidation, Modulation of antioxidant capacity | researchgate.netdntb.gov.uanih.govcam.ac.uk |

Kinetin Riboside's Impact on Cellular ATP Levels and Genotoxic Stress

Enzymatic Biotransformation and Activity Dependence of Kinetin Riboside

The biological activity of kinetin riboside is closely linked to its enzymatic biotransformation within cells. As a nucleoside analog, it can enter nucleoside metabolic pathways. nih.gov

Role of Adenosine Kinase in Kinetin Riboside Activity

Adenosine kinase (ADK) plays a crucial role in the activity of kinetin riboside. Studies have demonstrated that kinetin riboside requires adenosine kinase for its full activity. nih.govgoogle.com Inhibition of adenosine kinase significantly reduces or abolishes the effects of kinetin riboside, such as the suppression of CCND2 promoter activity. nih.govgoogle.com This indicates that phosphorylation by adenosine kinase is likely a necessary step for kinetin riboside to exert its maximal biological effects. nih.gov Kinetin riboside has shown affinity for human ADK. researchgate.net

Intracellular Metabolism of Kinetin to Kinetin Riboside Triphosphate

Intracellularly, kinetin can be converted through a series of metabolic steps to kinetin riboside triphosphate (KTP). acs.orgnih.gov This triphosphate form is considered an active metabolite and can act as an ATP-neosubstrate for certain kinases, such as PINK1. acs.orgnih.gov The conversion of kinetin to KTP involves glycosylation to form kinetin riboside, followed by sequential phosphorylations. acs.orgnih.gov The direct use of kinetin riboside monophosphate has been explored as a way to bypass the initial glycosylation and first phosphorylation steps required for kinetin activation. acs.orgnih.gov Adenine phosphoribosyltransferase (APRT), an enzyme known to salvage free bases, has been implicated in the conversion of kinetin to its triphosphate form in mammalian cells. mdpi.comnih.gov

The metabolism of kinetin to kinetin riboside triphosphate is a key aspect of its mechanism of action, particularly in the context of activating kinases like PINK1, where KTP functions as an ATP analog. acs.orgnih.govnih.govmitochondrialpharmacology.net

Therapeutic Potential and Translational Research Avenues for Kinetin Riboside

Kinetin (B1673648) Riboside as an Anticancer Agent

Kinetin riboside has been identified as a compound with significant preclinical anticancer activity. Its effects have been observed across a range of cancer types, suggesting a broad spectrum of potential applications.

Preclinical Efficacy in Hematological Malignancies (e.g., Multiple Myeloma, Myeloid Leukemia)

Research has highlighted kinetin riboside's efficacy in preclinical models of hematological malignancies, particularly multiple myeloma and myeloid leukemia. In multiple myeloma, kinetin riboside has been shown to induce marked suppression of CCND2 transcription and rapidly suppress cyclin D1 and D2 protein expression in primary myeloma cells and tumor lines. This leads to cell-cycle arrest and tumor cell-selective apoptosis, as well as inhibition of myeloma growth in xenografted mice. nih.govnih.gov Kinetin riboside's mechanism of action in myeloma involves the upregulation of transcription repressor isoforms of cAMP-response element modulator (CREM), which blocks the trans-activation of CCND2 by various myeloma oncogenes and the cis-activation of translocated CCND1. nih.gov This suggests an overriding repressor activity that can block multiple oncogenic pathways targeting cyclin D genes. nih.gov Studies using unsorted myeloma patient bone marrow samples demonstrated selective activity for kinetin riboside against CD138+ myeloma cells compared with non-malignant hematopoietic cells. google.com

In myeloid leukemia cells, kinetin riboside, along with other cytokinin ribosides like N6-isopentenyladenosine and N6-benzyladenosine, has been shown to suppress proliferation and induce apoptosis. nih.gov Kinetin riboside was identified as being significantly more toxic to leukemia cells compared to cells representing the normal hematopoietic system. signalsblog.ca It has also been reported to induce apoptosis in the CD34+/CD38- acute myeloid leukemia (AML) stem cell fraction and prevent leukemia stem cell (LSC) engraftment in a mouse model while sparing hematopoietic stem cell (HSC) fractions. researchgate.net

Preclinical Efficacy of Kinetin Riboside in Hematological Malignancies

| Cancer Type | Model | Key Findings | Source |

| Multiple Myeloma | Human myeloma cell lines (HMCL), primary myeloma cells, xenograft mouse models | Suppresses cyclin D1/D2, induces cell cycle arrest and apoptosis, inhibits tumor growth. Selective toxicity against CD138+ cells. | nih.govnih.govgoogle.combertin-bioreagent.com |

| Myeloid Leukemia | Human myeloid leukemia cells, mouse models | Suppresses proliferation, induces apoptosis, selectively toxic to leukemia cells over normal hematopoietic cells. | nih.govsignalsblog.caresearchgate.net |

Synergistic Anticancer Effects of Kinetin Riboside with Co-Treatments (e.g., Glucocorticosteroids)

Combining kinetin riboside with other therapeutic agents can lead to synergistic anticancer effects. Notably, synergistic cytotoxicity has been observed when kinetin riboside is combined with glucocorticosteroids, such as dexamethasone (B1670325), in the treatment of multiple myeloma. nih.govgoogle.com Glucocorticosteroids are among the most effective treatments available for myeloma. nih.gov Combining kinetin riboside and dexamethasone at IC50 or lower concentrations induced greater than additive cytotoxicity in human multiple myeloma cell lines. nih.gov This synergistic effect suggests that co-treatment strategies involving kinetin riboside and glucocorticosteroids could potentially enhance therapeutic outcomes in multiple myeloma. Kinetin riboside has also been shown to exhibit an activating effect on ACE2 expression, similar to some glucocorticoids. semanticscholar.orgresearchgate.net

Neuroprotective and Ophthalmological Applications of Kinetin Riboside

Beyond its role in cancer research, kinetin riboside is being explored for its potential in treating neurodegenerative and ophthalmological conditions.

Potential in Parkinson's Disease Research

Kinetin riboside has shown potential in the context of Parkinson's disease (PD) research. It has been identified as an activator of the Parkinson's disease-associated PTEN-induced Putative Kinase 1 (PINK1), acting independently of mitochondrial depolarization. medkoo.comacs.orgnih.govacs.org Loss of function mutations in PINK1 are linked to early-onset Parkinson's disease, and activating PINK1 is considered a strategy to induce neuroprotective effects. acs.orgnih.gov Kinetin riboside and its ProTides have been shown to activate PINK1 in cells. acs.orgacs.org This activation was observed in a time-dependent manner, with significant activation noted after 24 hours of treatment. acs.org This highlights the potential of kinetin riboside and modified nucleosides as potential treatments for neurodegenerative diseases. acs.orgacs.org

Mitigation of Diabetic Retinopathy Pathogenesis by Kinetin Riboside

Kinetin riboside may also play a role in mitigating the pathogenesis of diabetic retinopathy (DR), a common complication of diabetes that damages the retina. birmingham.ac.ukophthalmologybreakingnews.com Research suggests that kinetin riboside could help treat diabetic retinopathy by promoting mitochondrial turnover in retinal cells. biocentury.com In diabetes, the process of mitochondrial turnover is impaired, leading to the accumulation of damaged mitochondria in the retina, which contributes to inflammatory and nerve damage and increases the risk of vision loss. birmingham.ac.ukophthalmologybreakingnews.com By reactivating mitochondrial turnover, kinetin riboside may improve mitochondrial function in diabetic conditions. birmingham.ac.ukophthalmologybreakingnews.com Early studies in mice have indicated that kinetin riboside has the potential to prevent nerve deterioration in the retina, pointing towards its possible therapeutic application for diabetic retinopathy. birmingham.ac.ukophthalmologybreakingnews.com

Kinetin Riboside in Modulating Cellular Differentiation Processes

Cellular differentiation is a fundamental biological process where a less specialized cell becomes a more specialized cell type. Modulating this process holds significant therapeutic potential, particularly in the context of diseases characterized by aberrant cell proliferation and differentiation, such as cancer. Kinetin riboside (KR), a naturally occurring cytokinin riboside, has been investigated for its effects on differentiation in various cell types, including myeloid leukemia cells and human prostate cells.

Differentiation of Myeloid Leukemia Cells

Studies have explored the impact of kinetin riboside on the differentiation of human myeloid leukemia cells, such as the HL-60 cell line. Myeloid leukemia is a type of cancer affecting the blood and bone marrow, characterized by the uncontrolled proliferation of abnormal myeloid cells. Differentiation therapy aims to induce these cancerous cells to mature into functional blood cells, thereby halting their uncontrolled division.

Research indicates that while cytokinins like kinetin, isopentenyladenine, and benzyladenine are effective in inducing granulocytic differentiation in HL-60 cells, cytokinin ribosides, including kinetin riboside, are more potent in inhibiting growth and inducing apoptosis nih.govaacrjournals.orgaacrjournals.org. Kinetin riboside and other cytokinin ribosides significantly reduced intracellular ATP content, disrupted mitochondrial membrane potential, and led to the accumulation of reactive oxygen species, effects not observed with cytokinins themselves aacrjournals.orgaacrjournals.org.

Interestingly, when HL-60 cells were treated with cytokinin ribosides in the presence of an O2− scavenger, antioxidant, or caspase inhibitor, apoptosis was significantly reduced, and differentiation was greatly enhanced nih.govaacrjournals.orgaacrjournals.org. This suggests that while kinetin riboside can induce granulocytic differentiation of HL-60 cells, its pro-apoptotic activity often precedes the differentiation process nih.govaacrjournals.orgaacrjournals.org. Preventing apoptosis appears to shift the primary effect of cytokinin ribosides towards inducing differentiation aacrjournals.org. Morphological changes, along with the induction of nitroblue tetrazolium (NBT) reduction, CD11b expression, and lysozyme, have been used to confirm differentiation in these studies aacrjournals.org.

Influence on Human Prostate Cell Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition (EMT) is a biological process critical for development and tissue repair, but it is also hijacked by cancer cells to promote metastasis, therapy resistance, and poor prognosis researchgate.netnih.gov. EMT is characterized by molecular changes, including the upregulation of vimentin (B1176767) and transcription factors like Snail and Twist, which repress E-cadherin expression researchgate.netnih.gov.

Kinetin riboside has been investigated for its potential to inhibit EMT in human prostate cancer cells researchgate.netnih.gov. Studies have shown that kinetin riboside inhibits the growth of human prostate cancer cell lines, although it also affects normal cells to a lesser extent, with the effect depending on cell type and androgen sensitivity researchgate.netnih.gov.

At the molecular level, kinetin riboside has been shown to influence the expression of various proteins involved in EMT and cell signaling in human prostate cancer cells. Analysis using techniques such as Western Blot and RT-PCR has revealed that kinetin riboside affects the expression of proteins including Androgen Receptor (AR), E-cadherin, N-cadherins, Vimentin, Snail, Twist, and matrix metalloproteinases (MMPs) researchgate.netnih.gov. Specifically, kinetin riboside contributed to the re-expression of E-cadherin, a key marker of epithelial phenotype that is often lost during EMT researchgate.netnih.gov. Furthermore, kinetin riboside treatment led to significant changes in cell migration, a functional consequence of EMT researchgate.netnih.gov. It also decreased the level of p-Akt, a molecule involved in androgen signaling modulation researchgate.netnih.gov.

Kinetin Riboside in Plant Physiological Processes

Endogenous Presence and Role in Plant Development

Kinetin (B1673648) riboside, along with other cytokinin ribosides, is present endogenously in plants. These compounds are often considered metabolic intermediates or storage forms of cytokinins. The presence of kinetin and kinetin riboside has been detected in the liquid endosperm of young coconut fruits, commonly known as coconut water, adding them to the list of endogenous cytokinins found in this substance dr-martins.com. This presence in a naturally growth-promoting substance like coconut water suggests a potential role in regulating growth and development dr-martins.com.

Kinetin Riboside as a Regulator of Stomatal Closure

Research indicates that kinetin riboside can influence stomatal behavior. Studies on Vicia faba have shown that a high concentration (0.1 mM) of kinetin riboside can induce stomatal closure in the light publish.csiro.auwordpress.com. This effect is thought to occur potentially through the inhibition of adenylate cyclase in the plasma membrane of guard cells, possibly involving a regulatory component of the enzyme and GTP wordpress.com. Treatment with cholera toxin or Bordetella pertussis toxin, which stimulate stomatal aperture, were effective in attenuating or cancelling the closing effect of kinetin riboside wordpress.com.

Influence on Plant Growth and Development in Environmental Stress Responses

Kinetin riboside has been implicated in plant responses to environmental stress. It is suggested to play a role in regulating oxidative stress by helping to reduce cell damage caused by free radicals generated under environmental stress conditions jeeng.netresearchgate.net. Furthermore, kinetin riboside may contribute to modulating plant metabolic pathways by increasing protein synthesis, thereby helping to reduce stress in plants jeeng.netresearchgate.net. The involvement of kinetin riboside in regulating stomatal closure can also contribute to maintaining water status in plants under drought conditions jeeng.net. Cytokinins, including kinetin riboside, are known to play an important role in mitigating stress conditions jeeng.net.

Transport and Receptor Affinity of Cytokinin Ribosides in Planta

The transport of cytokinins, including riboside forms, is crucial for their function in plants. Cytokinins are synthesized in various cell types in both roots and shoots and are transported both locally and over long distances biologists.com. Ribosylated cytokinins are often the dominant form transported in the xylem sap from roots to shoots mdpi.com.

Several types of transporters are involved in cytokinin translocation, including Purine (B94841) Permeases (PUPs), Equilibrative Nucleoside Transporters (ENTs), AZA-GUANINE RESISTANT (AZG) transporters, and ATP-BINDING CASSETTE (ABCG) transporters oup.com. While PUPs are primarily known for transporting active cytokinin bases, ENTs are thought to be capable of transferring ribosylated nitrogenous bases, suggesting their involvement in the transport of cytokinin ribosides mdpi.comoup.com. For instance, a subset of ENTs has been indicated to transport the riboside forms of isopentenyladenine and trans-zeatin (B1683218) frontiersin.orgfrontiersin.org. Studies on Arabidopsisent3-1 mutants, deficient in the AtENT3 transporter, showed reduced accumulation of endogenous cytokinins in roots and increased capacity to deliver exogenously supplied trans-zeatin riboside to shoots, suggesting ENT3's role in controlling cytokinin distribution by facilitating their uptake by root cells and thus limiting their export to shoots via the xylem mdpi.com.

Advanced Methodological Approaches in Kinetin Riboside Research

Analytical Chemistry Techniques for Kinetin (B1673648) Riboside Characterization and Quantification

Analytical chemistry techniques play a crucial role in identifying, quantifying, and studying the properties of kinetin riboside in various matrices, including biological samples and formulations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the identification and quantification of kinetin riboside. This method combines the separation power of liquid chromatography with the detection and structural elucidation capabilities of tandem mass spectrometry.

Studies have employed LC-MS/MS for the identification and quantification of kinetin riboside in complex samples such as coconut water. nih.govdr-martins.com A sensitive LC-MS/MS method was developed using selected reaction monitoring (SRM) mode to identify and quantify kinetin and kinetin riboside based on their characteristic fragments. nih.govdr-martins.comresearchgate.net The limits of detection in SRM mode were reported to be 0.005 µM for kinetin riboside. nih.govdr-martins.comresearchgate.net The reproducibility of the retention time for kinetin riboside using this method has been demonstrated with a relative standard deviation (R.S.D.) of 0.18%. researchgate.net The method showed good linearity over a calibration range of 0.25–10 µM, with coefficients of correlation (r²) typically above 0.993. researchgate.net

LC-MS/MS has also been utilized for the identification of intracellular metabolites, such as cytokinin nucleotides, in cells treated with ribosides. nih.gov This involves sample preparation steps like protein precipitation using trichloroacetic acid extraction, followed by back-extraction, lyophilization, and reconstitution before injection into the LC system. nih.gov Quantification of analytes can be performed in negative selected ion monitoring mode. nih.gov

High-Performance Liquid Chromatography (HPLC) and Reverse Phase HPLC (RP-HPLC)

HPLC, particularly in its reverse-phase (RP-HPLC) format, is a standard technique for the separation, identification, and quantification of kinetin riboside. RP-HPLC methods separate compounds based on their hydrophobicity.

RP-HPLC methods have been developed for the quantitation of kinetin riboside in various formulations, such as dequalinium (B1207927) chloride-based self-assembled vesicles. researchgate.netx-mol.netscispace.com These methods often utilize a C18 column with detection typically performed at a wavelength of 269 nm for kinetin riboside. researchgate.netx-mol.net The mobile phase commonly consists of a mixture of a potassium phosphate (B84403) buffer and methanol, often in a gradient system. researchgate.netx-mol.net

Validation of developed RP-HPLC methods for kinetin riboside has shown linearity over a range of 10 µg/mL to 250 µg/mL with a high correlation coefficient (r²) of 0.9995. researchgate.netx-mol.net Other validation parameters, including accuracy, precision, and robustness, were reported to be within acceptable limits. researchgate.netx-mol.net HPLC has also been used for the confirmation and fractionation of kinetin riboside in samples like coconut water extracts, sometimes requiring modified programs to address interfering substances. nih.govdr-martins.comresearchgate.net

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is an electrophoretic technique used for the separation of charged molecules based on their charge-to-size ratio. CZE has been employed to authenticate fractions containing kinetin riboside collected from HPLC eluates. nih.govdr-martins.comresearchgate.net

A CE separation method for cytokinins and cytokinin ribosides has been developed using different electrolyte systems, including phosphoric acid and a mixture of sodium dodecylsulphate and borate (B1201080) buffer. nih.gov For identification in plant extracts, phosphoric acid at pH 1.8 has been found to be better suited due to fewer interferences. nih.gov CZE analysis of kinetin riboside can be carried out using an uncoated fused-silica capillary with detection at 269 nm. dr-martins.comresearchgate.net

In Vitro Cellular Research Models for Kinetin Riboside Studies

In vitro cellular research models are essential for investigating the biological activities and mechanisms of action of kinetin riboside at the cellular level.

Cell Culture Systems (e.g., HepG2, HCT-15, HeLa, C2C12, Myeloma Cell Lines, Fibroblasts)

Various cell lines are used to study the effects of kinetin riboside on cellular processes such as proliferation, cell cycle progression, and apoptosis.

HCT-15 (Human Colon Cancer Cells): Kinetin riboside has demonstrated antiproliferative activity against HCT-15 human colon cancer cells in a dose-dependent manner. nih.govtandfonline.comresearchgate.net A concentration of 2.5 µM kinetin riboside was found to cause 50% inhibition of cell viability in HCT-15 cells after 96 hours. nih.govtandfonline.comresearchgate.net Suppression of clonogenic activity in HCT-15 cells also occurs after exposure to kinetin riboside at this concentration. nih.govtandfonline.comresearchgate.net

HepG2 (Human Hepatoma Cells): Studies using HepG2 human hepatoma cells have shown that kinetin riboside can induce in vitro growth inhibition. researchgate.net This inhibition is mediated, at least in part, by causing G2/M cell cycle arrest and cell death. researchgate.net While kinetin riboside can induce cell death in HepG2 cells, treatment with various doses did not result in a significant population of cells positive for active caspase 3 in one study.

HeLa (Human Cervical Cancer Cells): Kinetin riboside has been shown to induce apoptotic cell death in HeLa cells. researchgate.netplos.org This apoptosis is reported to occur through a mitochondrion-dependent pathway, involving the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. researchgate.netplos.org

C2C12 (Mouse Myoblasts): Research indicates that kinetin riboside exhibits toxicity in C2C12 myoblasts. plos.orgnih.gov This is in contrast to kinetin (the free base), which has been shown to stimulate differentiation in these cells. plos.orgnih.gov

Myeloma Cell Lines: Kinetin riboside has been reported to inhibit cyclin expression in myeloma cells, leading to cell cycle arrest. researchgate.net

Fibroblasts (e.g., Human Skin Fibroblast CCL-116, Bovine Primary Fibroblasts): In contrast to its effects on certain cancer cell lines, human skin fibroblast CCL-116 and bovine primary fibroblast cells have shown resistance to kinetin riboside-induced apoptosis. researchgate.net No significant changes in proteins like Bad, Bcl-X(L), and cleaved PARP were observed in these fibroblast lines upon kinetin riboside exposure. researchgate.net

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used in conjunction with cell culture models to analyze the effects of kinetin riboside on cellular processes like cell cycle progression and apoptosis.

Flow cytometry analysis has revealed that kinetin riboside can arrest cell cycle progression. In HCT-15 colon cancer cells, kinetin riboside was shown to arrest the cell cycle in the S phase, blocking progression through the G2/M and G0/G1 phases. nih.govtandfonline.comresearchgate.net In HepG2 cells, flow cytometry data indicated that kinetin riboside treatment led to a decrease in the G1 phase population and an increase in the G2/M phase population after 48 hours, indicative of G2/M cell cycle arrest. researchgate.net A dose-dependent increase in the sub-G0 phase, indicative of cell death, was also observed in HepG2 cells treated with increasing concentrations of kinetin riboside. researchgate.net

Flow cytometry is also used to assess apoptosis by techniques such as co-staining cells with fluorescent markers like Annexin V and propidium (B1200493) iodide. researchgate.net This allows for the identification and quantification of apoptotic cell populations.

Data Table: Effects of Kinetin Riboside on Cell Lines

| Cell Line | Observed Effect | Key Finding / Concentration | Method(s) Used | Source(s) |

| HCT-15 | Antiproliferative activity, Apoptosis | 2.5 µM causes 50% inhibition | Cell viability assay, Flow cytometry | nih.govtandfonline.comresearchgate.net |

| HCT-15 | Cell cycle arrest | Arrest in S phase | Flow cytometry | nih.govtandfonline.comresearchgate.net |

| HepG2 | Growth inhibition, Cell death | Dose-dependent | Cell viability assay, Flow cytometry, LC/MSMS | researchgate.net |

| HepG2 | Cell cycle arrest | G2/M arrest | Flow cytometry | researchgate.net |

| HeLa | Apoptotic cell death | 4.5 µM | Flow cytometry, Hoechst staining | researchgate.netplos.org |

| C2C12 | Toxicity | Not specified concentration range | Not specified in detail | plos.orgnih.gov |

| Myeloma Cell Lines | Inhibition of cyclin expression, Cell cycle arrest | Not specified concentration range | Not specified in detail | researchgate.net |

| Fibroblasts | Resistance to apoptosis | 4.5 µM (for CCL-116) | Flow cytometry, Hoechst staining | researchgate.net |

Proteomic Profiling and Differentially Expressed Proteins (e.g., LC/MSMS)

Proteomic profiling techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are utilized to identify and quantify differentially expressed proteins in cells treated with kinetin riboside. This approach provides insights into the molecular pathways affected by the compound.

Studies investigating the inhibitory effects of kinetin riboside in human hepatoma HepG2 cells have employed LC-MS/MS to study differentially expressed proteins in the mitochondria. researchgate.net This method, even without stable isotope labeling, offers a rapid approach to examine protein changes associated with cell death induced by kinetin riboside. researchgate.net The findings suggest that kinetin riboside-induced cell death in HepG2 cells impacts a network of proteins involved in cell death and electron transport, indicating an interference with mitochondrial components. researchgate.net

LC-MS/MS has also been used for the identification and quantification of kinetin and kinetin riboside themselves in biological samples, such as coconut water, demonstrating the sensitivity and utility of this technique in cytokinin research. researchgate.net

Gene Expression and Protein Analysis (e.g., Western Blotting, Reporter Assays)

Gene expression and protein analysis techniques, including Western blotting and reporter assays, are crucial for understanding how kinetin riboside influences specific molecular targets and signaling pathways.

Western blotting is commonly used to assess the protein levels of key regulators involved in cell proliferation, apoptosis, and signaling cascades following kinetin riboside treatment. For instance, studies on colorectal cancer cells have used Western blotting to demonstrate that kinetin riboside decreases the levels of β-catenin and its target genes, such as cyclin D1 and c-Myc. jmb.or.krnih.gov This suggests that kinetin riboside promotes the degradation of β-catenin through a proteasomal pathway. jmb.or.krnih.gov Western blot analysis has also shown that kinetin riboside can induce the formation of active caspase-3 and the cleavage of PARP, indicating the activation of apoptotic pathways. nih.gov Furthermore, it has been observed to increase the levels of the proapoptotic protein Bax while downregulating anti-apoptotic Bcl-2 in some cell lines. researchgate.netresearchgate.net

Reporter assays, such as luciferase assays, are employed to evaluate the transcriptional activity of specific genes or signaling pathways. In the context of kinetin riboside research, reporter assays have been used to show that kinetin riboside can attenuate Wnt3a-CM-mediated increases in intracellular β-catenin levels, consistent with its inhibitory effect on the Wnt/β-catenin pathway. jmb.or.krnih.gov Studies investigating the effect of kinetin riboside on cyclin D2 expression have utilized reporter constructs where the cyclin D2 promoter drives luciferase expression. google.comjci.orgnih.gov These assays have demonstrated that kinetin riboside suppresses CCND2 trans-activation, an effect that can be abolished by inhibiting adenosine (B11128) kinase, suggesting a requirement for phosphorylation for its activity. google.comjci.orgnih.gov

Analysis of gene expression via techniques like RT-PCR and RQ-PCR, alongside Western blotting, has been used to study the effects of kinetin riboside on markers related to epithelial-mesenchymal transition (EMT) in prostate cancer cell lines, examining the expression of proteins like AR, E-cadherin, N-cadherin, Vimentin (B1176767), Snail, Twist, and MMPs. researchgate.netresearchgate.net

In Vivo Preclinical Models in Kinetin Riboside Research (e.g., Murine Xenograft Models)

In vivo preclinical models, particularly murine xenograft models, are essential for evaluating the efficacy of kinetin riboside in a complex biological system and assessing its potential to inhibit tumor growth.

Murine xenograft models involve implanting human cancer cells into immunocompromised mice, allowing researchers to study tumor development and the effects of therapeutic interventions. Kinetin riboside has been shown to suppress tumor growth in murine xenograft models of human leukemia and melanoma. jmb.or.krnih.govtandfonline.com Studies using nude mice bearing human myeloma xenograft tumors (e.g., MY5 and 8226 models) have demonstrated that kinetin riboside can induce tumor growth arrest. google.comjci.org While initial studies with once-daily dosing showed no effect, escalating dose density regimens have demonstrated statistically significant tumor growth inhibition compared to vehicle-treated mice. jci.org These in vivo studies corroborate the antiproliferative and apoptogenic activities observed in vitro, highlighting the potential of kinetin riboside as a preclinical candidate for cancer therapy. mdpi.comiiarjournals.org

Interactive Data Table: Effect of Kinetin Riboside on β-Catenin and Target Proteins in Colorectal Cancer Cells (Based on Western Blot Data)

| Cell Line | Kinetin Riboside Concentration (µM) | β-Catenin Level (Relative to Control) | Cyclin D1 Level (Relative to Control) | c-Myc Level (Relative to Control) |

| SW480 | 10 | Decreased | Decreased | Decreased |

| SW480 | 20 | Decreased | Decreased | Decreased |

| SW480 | 40 | Decreased | Decreased | Decreased |

| HCT116 | 10 | Decreased | Decreased | Decreased |

| HCT116 | 20 | Decreased | Decreased | Decreased |

| HCT116 | 40 | Decreased | Decreased | Decreased |

Note: This table represents a conceptual interactive table based on reported Western blot findings where kinetin riboside treatment led to decreased protein levels in a concentration-dependent manner. Specific quantitative data points would be required for a truly data-driven interactive table. jmb.or.krnih.gov

Interactive Data Table: Effect of Kinetin Riboside on Tumor Growth in Murine Xenograft Models

| Model (Cancer Type) | Mouse Strain | Tumor Cell Line | Kinetin Riboside Dose/Regimen | Outcome (Tumor Growth) |

| Xenograft (Leukemia) | Murine | Human Leukemia | Not specified | Suppressed |

| Xenograft (Melanoma) | Murine | Human Melanoma | Not specified | Suppressed |

| Xenograft (Myeloma) | Nude | MY5 | Dose escalated (up to 85 mg/kg 5x/daily) | Growth arrest |

| Xenograft (Myeloma) | Nude | 8226 | Dose escalated (up to 85 mg/kg 4x/daily) | Significant inhibition jci.org |

Note: This table represents a conceptual interactive table summarizing findings from in vivo studies. Specific tumor volume data and statistical significance would be included in a truly data-driven interactive table. jmb.or.krjci.orgnih.govtandfonline.com

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Kinetin (B1673648) Riboside's Molecular Targets in Mammalian Systems

While some potential interactions have been suggested, a complete understanding of the specific molecular targets of kinetin riboside in mammalian cells is still lacking mdpi.comresearchgate.net. Research indicates that kinetin, the base form of kinetin riboside, may interact with the adenosine (B11128) receptor A2a-R, which is involved in numerous cellular processes mdpi.comresearchgate.net. However, the direct binding of kinetin riboside itself to A2a-R or other adenosine receptors needs further confirmation and detailed characterization mdpi.com.

Furthermore, studies suggest that the biological effects of kinetin riboside, particularly its cytotoxic effects, may be linked to its metabolic conversion within cells nih.gov. Kinetin is metabolized intracellularly to kinetin riboside triphosphate, which has been proposed to act as a PINK1 ATP-neosubstrate acs.orgnih.gov. However, the complete metabolic pathway of kinetin riboside in various mammalian cell types and the identification of all downstream effectors of kinetin riboside and its metabolites are crucial unanswered questions. Future research should employ advanced techniques such as pull-down assays coupled with mass spectrometry, thermal proteome profiling, and CRISPR-based screening to identify direct binding partners and functional targets of kinetin riboside and its active metabolites across different mammalian tissues and cell lines.

Investigation of Kinetin Riboside Structure-Activity Relationships for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are essential for understanding how modifications to the kinetin riboside structure influence its biological activity, potency, and selectivity researchgate.netnih.govtheses.cz. While some SAR studies have been conducted on cytokinin ribosides, including kinetin riboside and its analogues, to explore their cytotoxic effects, a systematic and comprehensive analysis specifically focused on optimizing the desired activities of kinetin riboside in mammalian systems is needed researchgate.netnih.govtheses.cz.

Previous research has shown that modifications to the purine (B94841) ring and the ribose moiety can significantly impact the cytotoxic activity of cytokinin derivatives researchgate.nettheses.cz. For instance, replacing the ribose moiety with other sugar or acyclic analogues can lead to a decrease or loss of activity theses.cz. Additionally, the nature of the N6-substituted side chain is known to influence the biological activity of cytokinins uzh.ch. Future SAR studies should involve the synthesis and evaluation of a diverse range of kinetin riboside analogues with targeted modifications to different parts of the molecule. This includes exploring variations in the furfuryl group, modifications to the ribose sugar, and alterations to the purine ring. High-throughput screening of these analogues in relevant mammalian cell-based assays (e.g., for antiproliferative, proapoptotic, or neuroprotective activity) is necessary to identify key structural determinants of activity and guide the design of more potent and selective derivatives.

Exploration of Kinetin Riboside's Role in Additional Biological Systems

Kinetin riboside has shown effects in various mammalian cell lines, including cancer cells and those relevant to neurodegenerative diseases researchgate.netmedchemexpress.comacs.org. However, its potential roles in other biological systems and physiological processes in mammals are largely unexplored. For example, while kinetin has been studied for its antioxidant properties and effects on aging, the specific contributions of kinetin riboside to these processes require further investigation researchgate.netplos.orgmdpi.comresearchgate.net.

Emerging research suggests a potential role for kinetin riboside in activating PINK1, a protein kinase involved in Parkinson's disease acs.orgacs.orgmehelloulab.com. This finding opens up avenues for exploring the therapeutic potential of kinetin riboside in neurodegenerative disorders. Furthermore, the presence of kinetin riboside in natural sources like coconut water, which has been associated with various health benefits, suggests potential roles in other aspects of mammalian health mdpi.comnih.govslu.se. Future research should investigate the effects of kinetin riboside in a wider range of mammalian cell types, organoids, and in vivo models to uncover its potential involvement in processes such as immune modulation, metabolic regulation, and tissue regeneration. Studies could also explore its effects in models of other diseases where mitochondrial dysfunction or oxidative stress are implicated.

Development of Novel Kinetin Riboside Derivatives and Prodrug Strategies

To enhance the therapeutic potential of kinetin riboside, the development of novel derivatives and prodrug strategies is a critical area for future research mehelloulab.comcardiff.ac.ukcardiff.ac.uk. The polar nature of kinetin riboside might affect its cellular uptake and bioavailability. Prodrug approaches, such as the ProTide technology, have shown promise in improving the delivery of nucleotide-based molecules mehelloulab.comcardiff.ac.ukcardiff.ac.uk.

Studies have demonstrated that kinetin riboside ProTides can activate PINK1 in cells, highlighting the potential of this strategy for improving the intracellular delivery of kinetin riboside metabolites acs.orgmehelloulab.comcardiff.ac.uk. Future research should focus on designing and synthesizing novel kinetin riboside prodrugs with improved pharmacokinetic properties, including enhanced cell permeability, metabolic stability, and targeted delivery to specific tissues or cell types. This could involve exploring different types of prodrug linkages and masking groups. Additionally, the development of novel kinetin riboside derivatives with optimized potency, selectivity, and reduced potential for off-target effects is crucial, building upon the insights gained from SAR studies.

Integration of Multi-Omics Data for Systems-Level Understanding of Kinetin Riboside Biology

A comprehensive understanding of how kinetin riboside exerts its effects requires a systems-level approach that integrates data from various "omics" technologies frontiersin.orgdntb.gov.uaglobalauthorid.comresearchgate.netnih.gov. While some studies have begun to explore the molecular consequences of kinetin riboside exposure, a full picture of its impact on the transcriptome, proteome, and metabolome is still needed nih.gov.

Future research should utilize multi-omics approaches, including transcriptomics (RNA sequencing), proteomics (mass spectrometry-based protein analysis), and metabolomics (analysis of small molecules), to comprehensively profile the cellular changes induced by kinetin riboside treatment in different mammalian systems. Integrating these datasets can provide insights into the global biological pathways and networks affected by kinetin riboside, revealing previously unknown mechanisms of action and identifying potential biomarkers of response. For example, multi-omics analysis could help to understand how kinetin riboside affects mitochondrial function, stress response pathways, and cell cycle regulation at a systems level. nih.govophthalmologybreakingnews.com Such integrated approaches are essential for moving beyond observations of phenotypic effects to a deeper understanding of the underlying molecular biology of kinetin riboside.

Q & A

What experimental methodologies are recommended to assess Kinetin Riboside's pro-apoptotic effects in cancer cells?

Basic Research Focus:

To evaluate apoptosis, use annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry or image cytometry. This dual staining distinguishes early apoptotic (annexin V+/PI−) and late apoptotic/necrotic (annexin V+/PI+) cells. For example, SW480 and HCT116 colorectal cancer cells treated with Kinetin Riboside showed dose-dependent increases in annexin V+ populations, validated via the ApoScanTM kit and Cellometer Vision . Complement this with caspase-3 activation assays (e.g., fluorometric substrates) and mitochondrial membrane potential measurements using JC-1 dye .

Advanced Research Considerations:

For mechanistic depth, combine apoptosis assays with Western blotting to track Bcl-2 family proteins (e.g., Bcl-2 downregulation, Bax/Bad upregulation) and cytochrome c release. In prostate cancer models, Kinetin Riboside reduced Bcl-2 and increased Bax, correlating with apoptosis induction . Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., β-catenin degradation) .

How can researchers reconcile contradictory IC50 values of Kinetin Riboside across different cancer cell lines?

Basic Research Focus:

Contradictions in IC50 values (e.g., 2.5 μM in HCT-15 colon cancer vs. <5 μM in myeloma cells) may arise from cell-specific genetic backgrounds or assay conditions. Standardize protocols by:

- Using identical cell viability assays (e.g., CellTiter-Glo for ATP quantification).

- Validating results across ≥3 biological replicates.

- Reporting normalization methods (e.g., Wnt3a-conditioned medium effects in HEK293-FL reporter cells) .

Advanced Research Considerations:

Investigate differential expression of molecular targets (e.g., cyclin D1/D2 in myeloma vs. β-catenin in colorectal cancer). RNA-seq or proteomic profiling can identify cell-line-specific resistance mechanisms. For example, Kinetin Riboside’s suppression of CCND1/CCND2 transcription in myeloma depends on CREM upregulation, whereas β-catenin degradation in colorectal cancer is GSK-3β-independent .

What in vivo models are suitable for studying Kinetin Riboside's antitumor efficacy, and what dosing regimens are reported?

Basic Research Focus:

Use xenograft models with human cancer cell lines (e.g., melanoma B16F-10 or myeloma H929). Administer Kinetin Riboside intraperitoneally (40 mg/kg) or intravenously (25 mg/kg) daily. Tumor volume reduction and survival rates should be monitored, with histopathology to confirm apoptosis .

Advanced Research Considerations:

Compare syngeneic vs. immunodeficient models to evaluate immune-modulatory effects. For pharmacokinetics, measure plasma half-life and tissue distribution via LC-MS. Note that efficacy in myeloma xenografts was observed without toxicity to normal tissues, suggesting a therapeutic window .

How does Kinetin Riboside modulate the Wnt/β-catenin pathway, and what experimental designs can validate its mechanism?

Basic Research Focus:

Use HEK293-FL reporter cells stably transfected with β-catenin/Tcf-dependent luciferase (TOPFlash) to quantify pathway inhibition. Treat cells with Wnt3a-conditioned medium and Kinetin Riboside, then measure luciferase activity normalized to cell viability. Dose-dependent suppression of β-catenin-driven transcription was observed without cytotoxicity .

Advanced Research Considerations:

Elucidate proteasomal degradation mechanisms via cycloheximide chase assays and MG-132 (proteasome inhibitor) co-treatment. In colorectal cancer cells, Kinetin Riboside reduced β-catenin protein levels independently of GSK-3β, confirmed by Western blotting after BIO (GSK-3β inhibitor) treatment . Combine with RNA-seq to assess β-catenin target genes (e.g., c-Myc, cyclin D1) .

What strategies mitigate off-target effects when studying Kinetin Riboside's impact on non-malignant cells?

Basic Research Focus:

Include non-malignant control cells (e.g., CCD-18Co colon fibroblasts) in viability assays. Kinetin Riboside showed minimal toxicity in CCD-18Co at concentrations effective against SW480/HCT116 . Use selective markers (e.g., E-cadherin for epithelial integrity) to assess specificity .

Advanced Research Considerations: